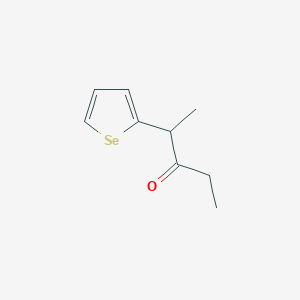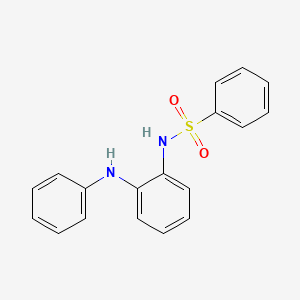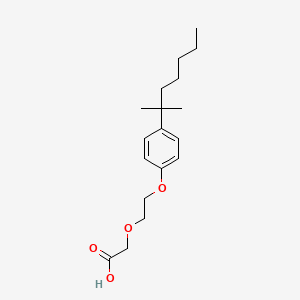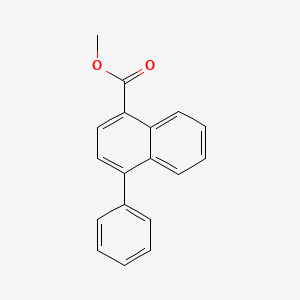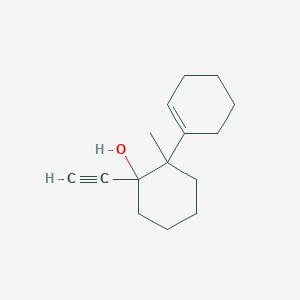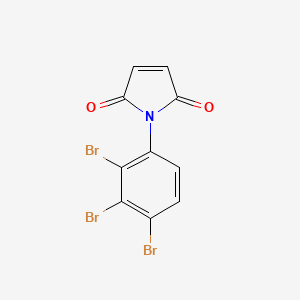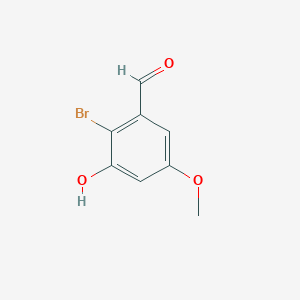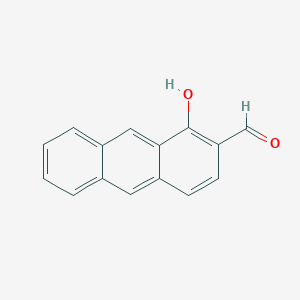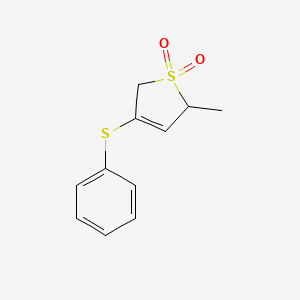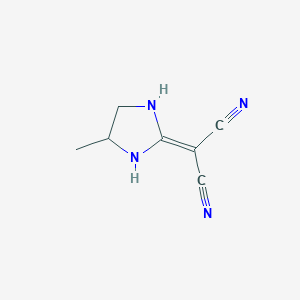![molecular formula C14H18BNO4 B14331694 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid CAS No. 105776-72-5](/img/structure/B14331694.png)
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group and a diethylboranyl-oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid typically involves the following steps:
Formation of the imine: This step involves the reaction of an aldehyde with an amine to form an imine. The reaction is usually carried out in the presence of a dehydrating agent to drive the reaction to completion.
Introduction of the diethylboranyl-oxy group: This step involves the reaction of the imine with a diethylborane reagent. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the borane.
Formation of the benzoic acid: This step involves the oxidation of the benzyl group to form the benzoic acid. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The diethylboranyl-oxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used to substitute the diethylboranyl-oxy group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid involves its interaction with various molecular targets. The diethylboranyl-oxy group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid.
Diethylborane: A boron-containing compound used in organic synthesis.
Imines: Compounds containing a carbon-nitrogen double bond.
Uniqueness
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid is unique due to the presence of both a diethylboranyl-oxy group and a benzoic acid moiety in the same molecule. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
105776-72-5 |
|---|---|
Molecular Formula |
C14H18BNO4 |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-[(2-diethylboranyloxy-2-oxoethyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C14H18BNO4/c1-3-15(4-2)20-13(17)10-16-9-11-7-5-6-8-12(11)14(18)19/h5-9H,3-4,10H2,1-2H3,(H,18,19) |
InChI Key |
RQCJSTXUSQMJPN-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OC(=O)CN=CC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



